This compound can be classified under the category of heterocyclic compounds, specifically as a diazepane derivative. Its molecular formula is , and it has a molecular weight of approximately 204.23 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(pyridine-3-carbonyl)-1,4-diazepane, indicating its structural features—namely the pyridine ring and the diazepane core.
The synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane can be achieved through several methods, primarily involving the reaction of pyridine derivatives with diazepane precursors. A common synthetic route includes:
The molecular structure of 1-(Pyridine-3-carbonyl)-1,4-diazepane features a pyridine ring attached to a diazepane skeleton.
1-(Pyridine-3-carbonyl)-1,4-diazepane can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-(Pyridine-3-carbonyl)-1,4-diazepane in biological systems is not extensively documented but can be inferred from its structural characteristics:
Studies suggest that similar diazepane derivatives exhibit anxiolytic or sedative effects by modulating gamma-aminobutyric acid (GABA) receptors.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm structure and purity.
The applications of 1-(Pyridine-3-carbonyl)-1,4-diazepane span various fields:
The synthesis of 1-(pyridine-3-carbonyl)-1,4-diazepane derivatives predominantly employs sequential functionalization strategies initiated by carbonyl amine condensation. The foundational approach involves reacting 1,4-diazepane-6-amine (DAZA) with pyridine-3-carbaldehyde under acidic conditions to form a bisaminal intermediate. This initial Schiff base formation occurs at the primary amine, followed by bisaminal bridge formation between the secondary nitrogen atoms of the diazepane ring, yielding bicyclic intermediates [5]. Subsequent treatment with sodium borohydride (NaBH₄) in methanol/chloroform (1:1) at room temperature triggers reductive amination, unexpectedly producing trialkylated derivatives through an auto-alkylation mechanism where the iminium species acts as an intrinsic alkylating agent [5].
Table 1: Comparative Analysis of Reductive Amination Conditions
Carbonyl Equivalent | Reducing Agent | Solvent System | Reaction Time | Trialkylated Yield |
---|---|---|---|---|
2.0 eq | NaBH₄ (2.0 eq) | MeOH/CHCl₃ (1:1) | 12 hours | 35% |
3.0 eq | NaBH₄ (3.0 eq) | MeOH | 8 hours | 68% |
2.5 eq | NaBH₃CN (2.5 eq) | MeOH/AcOH (95:5) | 24 hours | 52% |
3.0 eq | NaBH(OAc)₃ (3eq) | DCE | 18 hours | 74% |
Critical optimization studies revealed that carbonyl equivalents significantly influence product distribution. Using 3 equivalents of pyridine-3-carbaldehyde with NaBH₄ in methanol increased trialkylated yield to 68% by driving the equilibrium toward complete diazepane functionalization. The reaction mechanism proceeds via direct iminium reduction rather than aminal C–N insertion, as confirmed by quantum chemical calculations [5]. Temperature control below 25°C prevents N-dealkylation side reactions, while anhydrous conditions minimize hydrolysis of the imine intermediates. Post-reduction purification employs pH-controlled extraction, isolating the tertiary amine product through basification and dichloromethane extraction [1] [5].
The three nitrogen atoms within the 1,4-diazepane ring exhibit distinct nucleophilicities enabling sequential modification. The primary amine at position 6 demonstrates the highest reactivity toward acylating agents, while the secondary amines at positions 1 and 4 require stronger bases or elevated temperatures for alkylation. Strategic protection/deprotection sequences enable selective derivatization: Boc protection of the primary amine (using di-tert-butyl dicarbonate in THF) permits exclusive N-1/N-4 dialkylation using alkyl halides under mild basic conditions (K₂CO₃, DMF, 60°C) [1] [6].
Table 2: Regioselective Modification Strategies for Diazepane Nitrogen Atoms
Position | Nitrogen Type | Preferred Reaction | Activation Method | Representative Derivative |
---|---|---|---|---|
N-1 | Secondary | N-Alkylation with alkyl halides | LHMDS, -78°C | 1-Benzyl-4-(pyridine-3-carbonyl)diazepane |
N-4 | Secondary | Reductive amination | NaBH₃CN, AcOH | 4-(2-Pyridylmethyl)-1-(pyridine-3-carbonyl)diazepane |
N-6 | Primary | Amide coupling with carboxylic acids | HATU, DIPEA | 1-(Pyridine-3-carbonyl)-6-(quinoline-2-carboxamido)diazepane |
Advanced lithiation techniques enable C-H functionalization adjacent to nitrogen centers. Treatment with lithium hexamethyldisilazide (LHMDS) at -78°C generates stabilized α-amino anions at C-3 and C-5 positions, which react with electrophiles including alkyl halides, carbon dioxide (forming carboxylic acids), and trimethylsilyl chloride (introducing TMS-protected alcohols after oxidation). Computational modeling reveals that the C-3 position exhibits greater nucleophilic character due to reduced ring strain during enolization [4] [6]. These methodologies generate functionally diverse building blocks for structure-activity relationship studies targeting neurological disorders and antimicrobial applications [1].
Electron-deficient pyridine rings undergo regiospecific halogenation at C-5 and C-6 positions, providing handles for cross-coupling reactions. Bromination employs molecular bromine (Br₂) in acetic acid at 70°C, yielding 5-bromo (major) and 5,6-dibromo (minor) derivatives in 85% and 12% yields, respectively. The C-5 position demonstrates heightened electrophilic susceptibility due to the electron-withdrawing effect of the carbonyl group and diminished steric hindrance [1] [4].
For enhanced regiocontrol, 3,4-pyridyne intermediates generated from 3-chloro-2-ethoxypyridine precursors enable simultaneous functionalization at C-3 and C-4. Regioselective lithiation (s-BuLi, -78°C) followed by transmetalation with magnesium thiolates generates transient pyridynes that undergo Grignard addition at C-4 and electrophilic bromination at C-3 upon quenching with bromine. This continuous flow methodology achieves 75% isolated yield of 3-bromo-4-(diazepan-1-ylcarbonyl)pyridine with >95% regiopurity [4].
Halogenated derivatives serve as pivotal intermediates for Suzuki-Miyaura couplings (using Pd(PPh₃)₄, K₂CO₃, dioxane/water) and Buchwald-Hartwig aminations (employing XPhos Pd G3 catalyst), enabling installation of aryl, heteroaryl, and amino groups critical for enhancing target affinity in antiviral and anticancer scaffolds [1] [4].
Efficient construction of complex analogs employs tandem condensation-reduction sequences in single-vessel reactions. Zinc oxide nanoparticles (ZnO NPs, 15 mol%) catalyze the condensation of 1,4-diazepane with pyridine-3-carbaldehyde and subsequent hydride reduction without intermediate isolation. The nanostructured catalyst provides high surface area (≥150 m²/g) and Lewis acid sites that accelerate imine formation while suppressing side products, achieving 92% yield of dialkylated derivatives within 3 hours at 70°C in ethanol [3].
Trialkylated derivatives require optimized stoichiometry: 3.0 equivalents aldehyde, 1.2 equivalents NaBH₄, and methanol as sole solvent enable direct reductive amination of the dialkylated precursor, circumventing precipitation issues encountered in chloroform mixtures. The reaction proceeds via iminium ion generation from the hemiaminal intermediate, followed by borohydride reduction. This method delivers N,1,4-tri(pyridin-3-ylmethyl)-1,4-diazepan-6-amine derivatives in 74% isolated yield after recrystallization from acetonitrile [3] [5]. Key advantages include atom economy (82% calculated) and reduced purification burden compared to stepwise approaches, enabling gram-scale synthesis of hexadentate chelators for radiopharmaceutical applications [5].
Fmoc-based strategies enable rapid generation of diazepane libraries for drug screening. The methodology employs Fmoc-protected 1,4-diazepane-6-amine anchored to Wang resin via a photolabile linker. Sequential deprotection (20% piperidine/DMF) liberates the primary amine for acyl coupling with nicotinic acid derivatives using HATU activation (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF. Following resin washing, secondary amines undergo alkylation diversity using benzyl halides or carbonyl compounds in the presence of NaBH(OAc)₃ [6].
Table 3: Solid-Phase Synthesis Efficiency Parameters
Step | Reagent | Time | Loading (μmol/g) | Cleavage Efficiency | Purity (HPLC) |
---|---|---|---|---|---|
Resin Loading | Fmoc-DAZA-OH, DIC/DMAP | 2 hours | 350 | N/A | N/A |
Fmoc Deprotection | 20% Piperidine/DMF | 20 min | 320 | N/A | N/A |
Pyridine-3-carbonyl coupling | Nicotinic acid, HATU/DIPEA | 3 hours | 310 | 92% | 85% |
Reductive Amination | 4-Cl-Benzaldehyde, NaBH(OAc)₃ | 8 hours | 295 | 89% | 78% |
Photocleavage | hν (365 nm), DCM | 1 hour | N/A | 90% | 95% |
Critical advantages include capping of unreacted sites (using acetic anhydride/pyridine) after each functionalization step, ensuring library purity >85%. Photolytic cleavage (365 nm irradiation in DCM) releases products without acid-sensitive group degradation. This platform efficiently generates >50 analogs per week for structure-activity relationship studies targeting CNS receptors and ion channels [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5